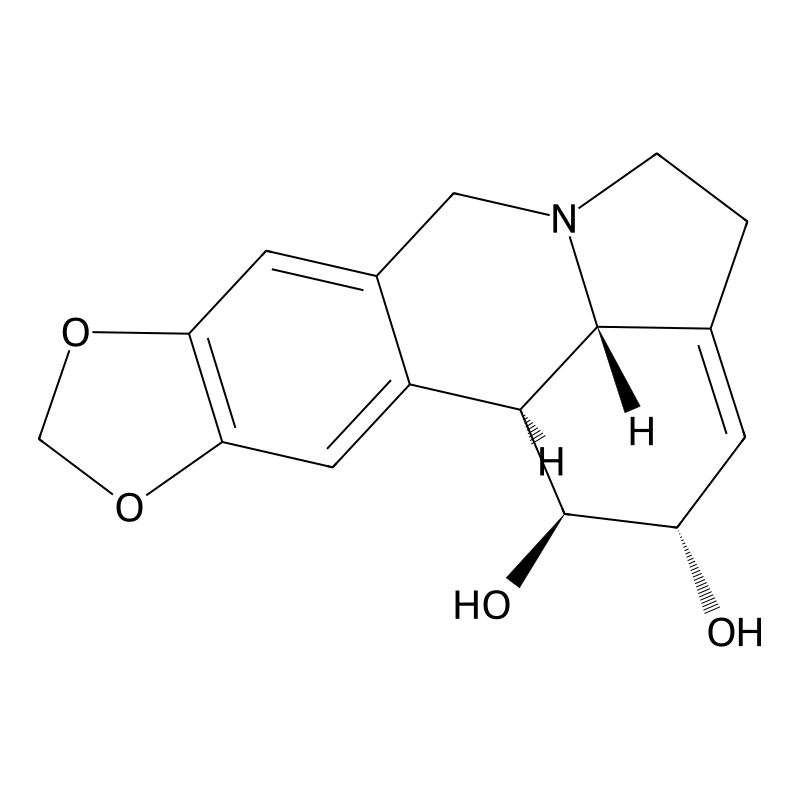

Lycorine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lycorine is a natural, crystalline alkaloid belonging to the pyrrolophenanthridine class, primarily isolated from plants of the Amaryllidaceae family, such as the genera *Lycoris* and *Narcissus*. It serves as a key reference compound and synthetic precursor due to its broad spectrum of biological activities, including antiviral, anticancer, and antimalarial properties. For procurement purposes, its value is defined by its distinct bioactivity profile compared to other Amaryllidaceae alkaloids and its handling characteristics as a free base, particularly its solubility in common organic solvents like DMSO, chloroform, and ethyl acetate, which is critical for stock solution preparation and use in organic synthesis.

References

- [1] Lamoral-Theys, D., Andolfi, A., Van Goietsenoven, G., Cimmino, A., Le Calvé, B., Wauthoz, N., ... & Kiss, R. (2009). Lycorine, the main phenanthridine Amaryllidaceae alkaloid, exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli: an investigation of structure-activity relationship and mechanistic insight. Journal of medicinal chemistry, 52(20), 6244-6256.

- [4] Roy, M., et al. (2018). Lycorine: A prospective natural lead for anticancer drug discovery. Phytomedicine, 43, 1-10.

Substituting Lycorine (free base) with its hydrochloride salt or other Amaryllidaceae alkaloids like Narciclasine or Galanthamine can lead to significant experimental deviations. Lycorine hydrochloride offers superior water solubility, making it suitable for aqueous buffers, whereas the free base is preferred for applications requiring dissolution in organic solvents for synthesis or formulation. Biological activity is also highly structure-dependent; for example, Narciclasine can be up to 100-fold more potent in specific cancer cell lines, while Lycorine exhibits a distinct cytostatic mechanism in apoptosis-resistant cells, a feature not shared by all analogs. This makes the choice of the exact compound critical for achieving reproducible and contextually relevant results.

References

- [1] Fu, R., et al. (2015). Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 20(12), 21918-21933.

- [2] Liu, X., et al. (2024). Uncover the anticancer potential of lycorine. Journal of Pharmaceutical Analysis.

- [3] Lycorine Hydrochloride. BIOWAY. Product Page.

- [4] Biscotti, M. A., et al. (2020). Narciclasine, an isocarbostyril alkaloid, has preferential activity against primary effusion lymphoma. Journal of experimental & clinical cancer research, 39(1), 63.

- [5] Roy, M., et al. (2018). Lycorine: A prospective natural lead for anticancer drug discovery. Phytomedicine, 43, 1-10.

Solubility Profile: Differentiated Performance of Free Base vs. Hydrochloride Salt

Lycorine as a free base demonstrates good solubility in organic solvents such as DMSO (~1 mg/mL), chloroform, and ethyl acetate, which is essential for organic synthesis and creating concentrated stock solutions for in vitro assays. In contrast, Lycorine Hydrochloride is noted for its enhanced solubility in water (reportedly >15 mg/mL), making it the preferred form for aqueous-based biological assays and formulations where organic solvents are undesirable. A recent review also highlights that Lycorine's relatively poor water solubility is a key reason for the use of the hydrochloride salt in many studies.

| Evidence Dimension | Solubility |

| Target Compound Data | Soluble in DMSO, Chloroform, Ethyl Acetate |

| Comparator Or Baseline | Lycorine Hydrochloride: Soluble in water (>15 mg/mL) |

| Quantified Difference | Qualitatively distinct solubility profiles for different solvent systems. |

| Conditions | Standard laboratory conditions for solvent dissolution. |

This directly informs procurement based on the experimental solvent system, preventing failed experiments due to poor solubility and ensuring compatibility with the intended application workflow.

Distinct Anticancer Mechanism: Cytostatic Activity in Apoptosis-Resistant Cancer Models

Unlike many cytotoxic agents, Lycorine exhibits a primarily cytostatic (growth-inhibiting) rather than cytotoxic effect in solid tumor cell lines that are resistant to pro-apoptotic stimuli, such as A549 (non-small-cell-lung) and U373 (glioblastoma) cells. A comprehensive study of 22 related compounds showed that none were more active than Lycorine, which also displayed the highest potential therapeutic ratio, being at least 15 times more active against cancer cells than normal fibroblastic cells. This contrasts with analogs like Narciclasine, which, while highly potent, act through different mechanisms that may not be as effective in these specific resistant models.

| Evidence Dimension | In Vitro Therapeutic Ratio (Selectivity) |

| Target Compound Data | At least 15-fold more active against cancer cells than normal cells. |

| Comparator Or Baseline | Anhydrolycorine (analog 20): Displays a weaker potential therapeutic ratio. |

| Quantified Difference | Lycorine demonstrated the highest therapeutic ratio among 22 analogs tested. |

| Conditions | Panel of 6 human cancer cell lines (A549, U373, Hs683, etc.) vs. normal human fibroblasts (Hs68). |

For researchers studying apoptosis-resistant cancers, procuring Lycorine is essential for investigating non-apoptotic, cytostatic anticancer pathways, a context where more potently cytotoxic analogs would be mechanistically inappropriate.

Comparative Antimalarial Potency: Superior Activity Over Galanthamine

In a comparative in vitro screening of Amaryllidaceae alkaloids against *Plasmodium falciparum*, Lycorine demonstrated potent antimalarial activity with an IC50 value of 1.026 µg/mL (3.57 µM). This level of activity was significantly higher than that of Galanthamine, another prominent and commercially available alkaloid from the same family, which was among the least potent compounds tested against the K1 strain of *P. falciparum*. This positions Lycorine as a more relevant starting point for antimalarial research programs compared to other, less active members of its structural class.

| Evidence Dimension | Antimalarial Activity (IC50) |

| Target Compound Data | 1.026 µg/mL against P. falciparum |

| Comparator Or Baseline | Galanthamine: Least potent activity against P. falciparum (K1 strain) in the same study. |

| Quantified Difference | Lycorine is among the most potent alkaloids tested, while Galanthamine is among the least potent. |

| Conditions | In vitro assay against Plasmodium falciparum (T9.96 and K1 strains). |

This evidence justifies the specific procurement of Lycorine for antimalarial screening and lead optimization, as substituting it with a more common but less active analog like Galanthamine would yield misleadingly negative results.

Investigating Non-Apoptotic Anticancer Pathways

Based on its demonstrated cytostatic activity and high therapeutic ratio in apoptosis-resistant cancer models, Lycorine is the compound of choice for studying cell migration, actin cytoskeleton disruption, and cell cycle arrest as alternative anticancer mechanisms. It is particularly suited for work with glioblastoma, melanoma, and non-small-cell-lung cancer cell lines known to be resistant to conventional pro-apoptotic drugs.

Antimalarial Lead Compound Discovery Programs

Given its potent, single-digit micromolar activity against *P. falciparum*, which is superior to other common Amaryllidaceae alkaloids like Galanthamine, Lycorine serves as a validated starting point for antimalarial drug discovery. It is ideal for use as a positive control in screening assays and as a scaffold for medicinal chemistry efforts aimed at developing novel anti-parasitic agents.

Formulation and Synthesis Requiring Organic Solvents

The solubility profile of Lycorine free base makes it the specific choice over its hydrochloride salt for process development, formulation studies, or synthetic modifications that require dissolution in organic solvents like DMSO or chlorinated solvents. This ensures homogeneity and compatibility in non-aqueous reaction or delivery systems.

References

- [1] Lamoral-Theys, D., Andolfi, A., Van Goietsenoven, G., Cimmino, A., Le Calvé, B., Wauthoz, N., ... & Kiss, R. (2009). Lycorine, the main phenanthridine Amaryllidaceae alkaloid, exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli: an investigation of structure-activity relationship and mechanistic insight. Journal of medicinal chemistry, 52(20), 6244-6256.

- [2] Sener, B., Orhan, I., & Satayavivad, J. (2003). Antimalarial activity screening of some alkaloids and the plant extracts from Amaryllidaceae. Phytotherapy research, 17(10), 1220-1223.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: Chen D, Cai J, Cheng J, Jing C, Yin J, Jiang J, Peng Z, Hao X. Design, Synthesis and Structure-Activity Relationship Optimization of Lycorine Derivatives for HCV Inhibition. Sci Rep. 2015 Oct 7;5:14972. doi: 10.1038/srep14972. PubMed PMID: 26443922; PubMed Central PMCID: PMC4595722.

3: Luo Y, Roy M, Xiao X, Sun S, Liang L, Chen H, Fu Y, Sun Y, Zhu M, Ye M, Liu J. Lycorine induces programmed necrosis in the multiple myeloma cell line ARH-77. Tumour Biol. 2015 Apr;36(4):2937-45. doi: 10.1007/s13277-014-2924-7. Epub 2014 Dec 7. PubMed PMID: 25487618.

4: Huang YQ, Zhang YM, Jin Z, Li XZ, Wang CS, Xu K, Huang P, Liu CX. [Antitumor activity of lycorine in renal cell carcinoma ACHN cell line and its mechanism]. Nan Fang Yi Ke Da Xue Xue Bao. 2016 Jun;36(6):857-62. Chinese. PubMed PMID: 27320892.

5: Subramaniam S, Sundarasekar J, Sahgal G, Murugaiyah V. Comparative analysis of lycorine in wild plant and callus culture samples of Hymenocallis littoralis by HPLC-UV method. ScientificWorldJournal. 2014;2014:408306. doi: 10.1155/2014/408306. Epub 2014 May 6. PubMed PMID: 24895650; PubMed Central PMCID: PMC4033353.

6: Nair JJ, van Staden J. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae. Nat Prod Commun. 2014 Aug;9(8):1193-210. Review. PubMed PMID: 25233606.

7: Roy M, Liang L, Xiao X, Peng Y, Luo Y, Zhou W, Zhang J, Qiu L, Zhang S, Liu F, Ye M, Zhou W, Liu J. Lycorine Downregulates HMGB1 to Inhibit Autophagy and Enhances Bortezomib Activity in Multiple Myeloma. Theranostics. 2016 Sep 24;6(12):2209-2224. eCollection 2016. PubMed PMID: 27924158; PubMed Central PMCID: PMC5135444.

8: Zhang W, Cui EH. [Study on effect of lycorine in inducing apoptosis of pulmonary carcinoma cell A549]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(16):3278-82. Chinese. PubMed PMID: 26790307.

9: Kaya GI, Polat DC, Sarikaya B, Onur MA, Somer NU. Quantititative determination of lycorine and galanthamine in Galanthus trojanus and G. cilicicus by HPLC-DAD. Nat Prod Commun. 2014 Aug;9(8):1157-8. PubMed PMID: 25233596.

10: Sugiura J, Noguchi S, Nakajima M. [Application of Coagulant in the Analysis of Lycorine and Galanthamine in Processed Foods]. Shokuhin Eiseigaku Zasshi. 2015;56(3):108-13. doi: 10.3358/shokueishi.56.108. Japanese. PubMed PMID: 26156166.

11: Shen JW, Ruan Y, Ren W, Ma BJ, Wang XL, Zheng CF. Lycorine: a potential broad-spectrum agent against crop pathogenic fungi. J Microbiol Biotechnol. 2014 Mar 28;24(3):354-8. PubMed PMID: 24346469.

12: Ren L, Zhao H, Chen Z. Study on pharmacokinetic and tissue distribution of lycorine in mice plasma and tissues by liquid chromatography-mass spectrometry. Talanta. 2014 Feb;119:401-6. doi: 10.1016/j.talanta.2013.11.014. Epub 2013 Nov 15. PubMed PMID: 24401431.

13: Chen D, Cai J, Yin J, Jiang J, Jing C, Zhu Y, Cheng J, Di Y, Zhang Y, Cao M, Li S, Peng Z, Hao X. Lycorine-derived phenanthridine downregulators of host Hsc70 as potential hepatitis C virus inhibitors. Future Med Chem. 2015;7(5):561-70. doi: 10.4155/fmc.15.14. PubMed PMID: 25921398.

14: Wang P, Li LF, Wang QY, Shang LQ, Shi PY, Yin Z. Anti-dengue-virus activity and structure-activity relationship studies of lycorine derivatives. ChemMedChem. 2014 Jul;9(7):1522-33. doi: 10.1002/cmdc.201300505. Epub 2014 Feb 26. PubMed PMID: 24574246.

15: Liu X, Hong Y, He Q, Huang K. Rapid and sensitive HPLC-MS/MS method for quantitative determination of lycorine from the plasma of rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 1;974:96-100. doi: 10.1016/j.jchromb.2014.10.030. Epub 2014 Nov 1. PubMed PMID: 25463203.

16: Chen S, Jin G, Huang KM, Ma JJ, Wang Q, Ma Y, Tang XZ, Zhou ZJ, Hu ZJ, Wang JY, Qin A, Fan SW. Lycorine suppresses RANKL-induced osteoclastogenesis in vitro and prevents ovariectomy-induced osteoporosis and titanium particle-induced osteolysis in vivo. Sci Rep. 2015 Aug 4;5:12853. doi: 10.1038/srep12853. PubMed PMID: 26238331; PubMed Central PMCID: PMC4523876.

17: Wang P, Yuan HH, Zhang X, Li YP, Shang LQ, Yin Z. Novel lycorine derivatives as anticancer agents: synthesis and in vitro biological evaluation. Molecules. 2014 Feb 21;19(2):2469-80. doi: 10.3390/molecules19022469. PubMed PMID: 24566315.

18: Chen S, Fang XQ, Zhang JF, Ma Y, Tang XZ, Zhou ZJ, Wang JY, Qin A, Fan SW. Lycorine protects cartilage through suppressing the expression of matrix metalloprotenases in rat chondrocytes and in a mouse osteoarthritis model. Mol Med Rep. 2016 Oct;14(4):3389-96. doi: 10.3892/mmr.2016.5594. Epub 2016 Aug 8. PubMed PMID: 27509914.

19: Liu D, Ai L, Li F, Zhao A, Chen J, Zhang H, Liu J. Total synthesis of lycorine-type alkaloids by cyclopropyl ring-opening rearrangement. Org Biomol Chem. 2014 May 28;12(20):3191-200. doi: 10.1039/c4ob00126e. Epub 2014 Apr 10. PubMed PMID: 24723121.

20: Wang Y, Zhu G, Li X, Hao Z. Simultaneous determination of galanthamine and lycorine in Lycoris radiata by a capillary electrophoresis with an electrochemiluminescence method. J Sep Sci. 2014 Oct;37(20):3007-12. doi: 10.1002/jssc.201400639. Epub 2014 Sep 25. PubMed PMID: 25082559.

Explore Compound Types